

# An In-depth Technical Guide to Fluoxastrobin-d4: Chemical Structure and Isotopic Labeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fluoxastrobin-d4**, the deuterated analog of the broad-spectrum strobilurin fungicide, Fluoxastrobin. This document details its chemical structure, isotopic labeling, and applications as an internal standard in analytical chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in agrochemical analysis, metabolism studies, and environmental fate monitoring.

## Chemical Structure and Isotopic Labeling

**Fluoxastrobin-d4** is structurally identical to Fluoxastrobin, with the key difference being the substitution of four hydrogen atoms with deuterium atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic labeling results in a molecular weight increase of approximately four units, which allows for its differentiation from the parent compound in mass spectrometry-based analytical methods.

The IUPAC name for Fluoxastrobin is (E)-1-[2-[[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxy]phenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine. The deuterated analog, **Fluoxastrobin-d4**, incorporates deuterium at the 5 and 6 positions of the dihydro-dioxazine ring.

### Chemical Structure of **Fluoxastrobin-d4**

Caption: Chemical structure of **Fluoxastrobin-d4** with deuterium labeling on the dihydro-dioxazine ring.

## Physicochemical and Analytical Data

The key physicochemical and analytical parameters for **Fluoxastrobin-d4** are summarized in the tables below. This data is essential for its use as an internal standard in quantitative analysis.

Table 1: General Properties of **Fluoxastrobin-d4**

Property	Value
Chemical Name	(1E)-methyloxime
Synonyms	Disarm-d4; HEC 5725-d4; Fandango-d4
CAS Number	1246833-67-9
Molecular Formula	C <sub>21</sub> H <sub>12</sub> D <sub>4</sub> ClFN <sub>4</sub> O <sub>5</sub>
Molecular Weight	462.85 g/mol
Appearance	White to Off-White Solid

Table 2: Analytical Specifications for **Fluoxastrobin-d4**

Test	Specification	Result	Method
Chemical Purity (HPLC)	≥ 95%	98.76% (at 210 nm)	HPLC-UV
Isotopic Purity	> 95%	99.7%	Mass Spectrometry
Normalized Intensity	-	d0 = 0.01%, d1 = 0.30%, d2 = 0.00%, d3 = 0.34%, d4 = 99.35%	Mass Spectrometry
Identity	Conforms to Structure	Conforms	<sup>1</sup> H-NMR, <sup>19</sup> F-NMR, MS

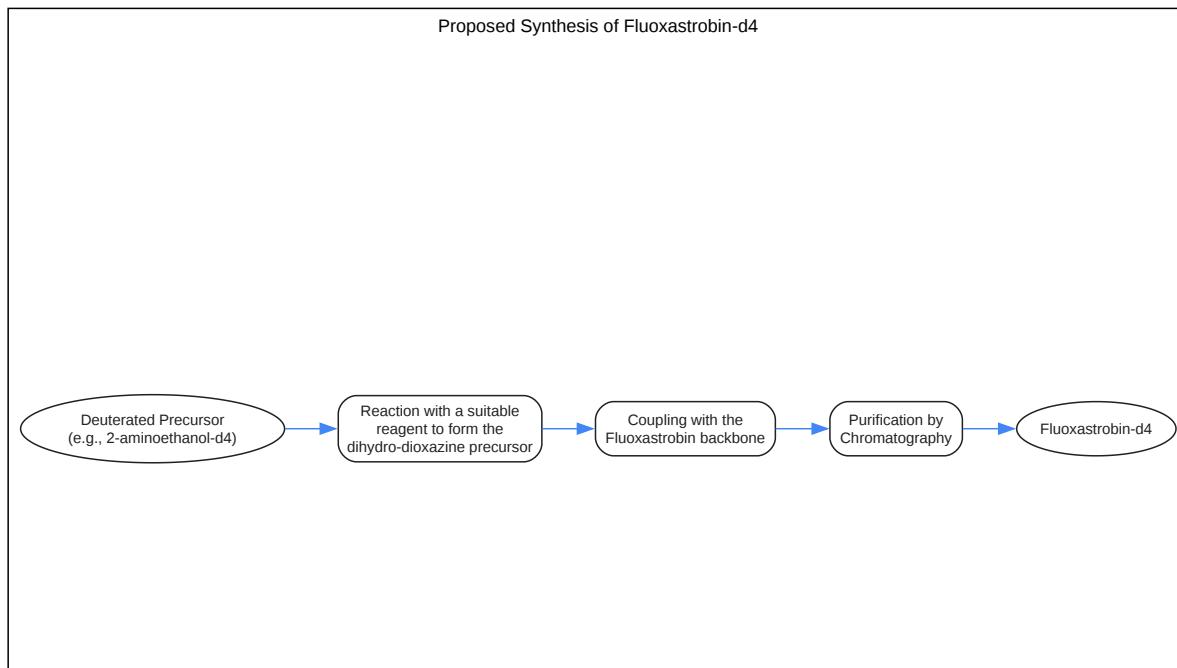
Data is based on a representative Certificate of Analysis and may vary between batches.

## Experimental Protocols

### Proposed Synthesis of Fluoxastrobin-d4

A specific, publicly available synthesis protocol for **Fluoxastrobin-d4** is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Fluoxastrobin and established methods for deuterium labeling. The key step involves the use of a deuterated precursor for the formation of the 5,6-dihydro-1,4,2-dioxazine ring. A likely precursor is 2-aminoethanol-d4.

#### Proposed Synthetic Workflow



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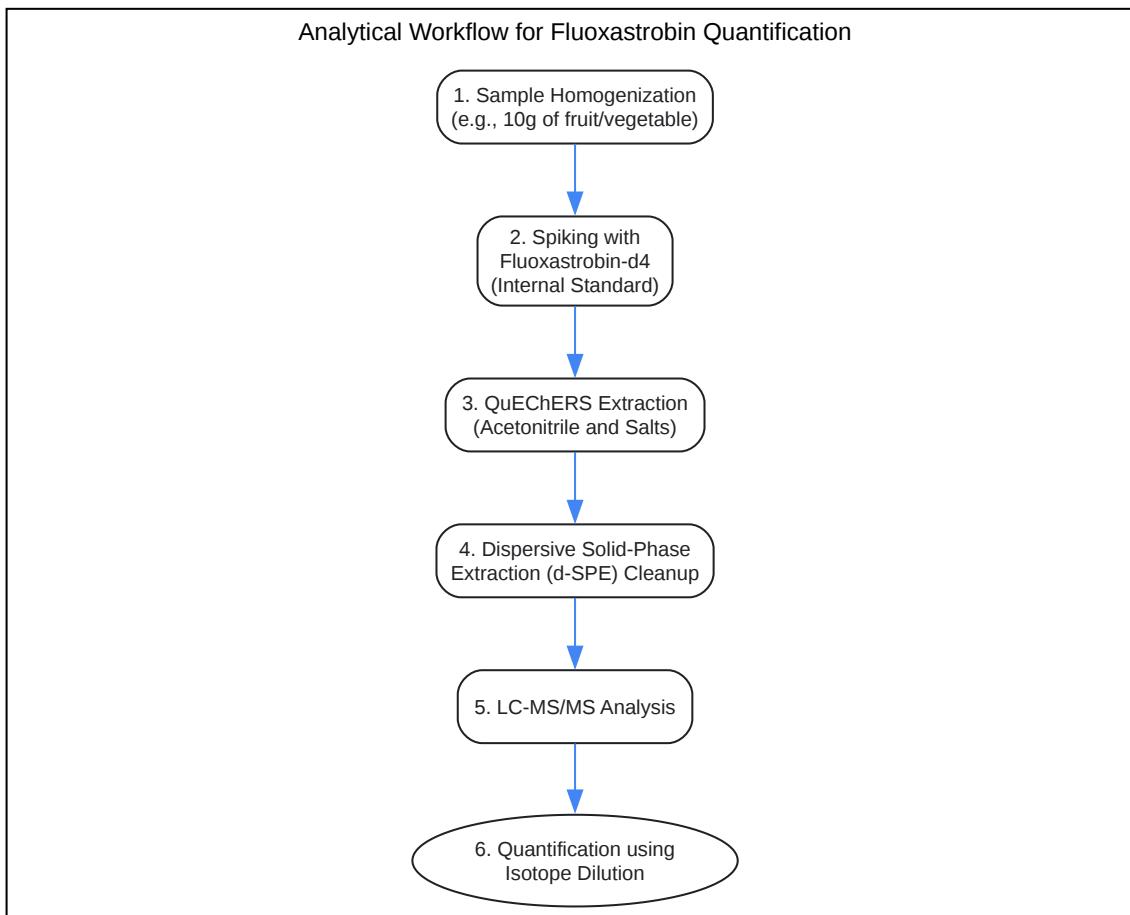
Caption: A proposed high-level workflow for the synthesis of **Fluoxastrobin-d4**.

Note: This represents a generalized and hypothetical pathway. The actual synthesis would require optimization of reaction conditions, catalysts, and purification methods.

## Quantitative Analysis of Fluoxastrobin using Fluoxastrobin-d4 by LC-MS/MS

**Fluoxastrobin-d4** is primarily used as an internal standard for the accurate quantification of Fluoxastrobin in various matrices, such as food, soil, and water. The following is a generalized protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

## Analytical Workflow



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Caption: A typical workflow for the quantitative analysis of Fluoxastrobin using **Fluoxastrobin-d4** as an internal standard.

## Detailed Protocol:

- Sample Preparation:
  - Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

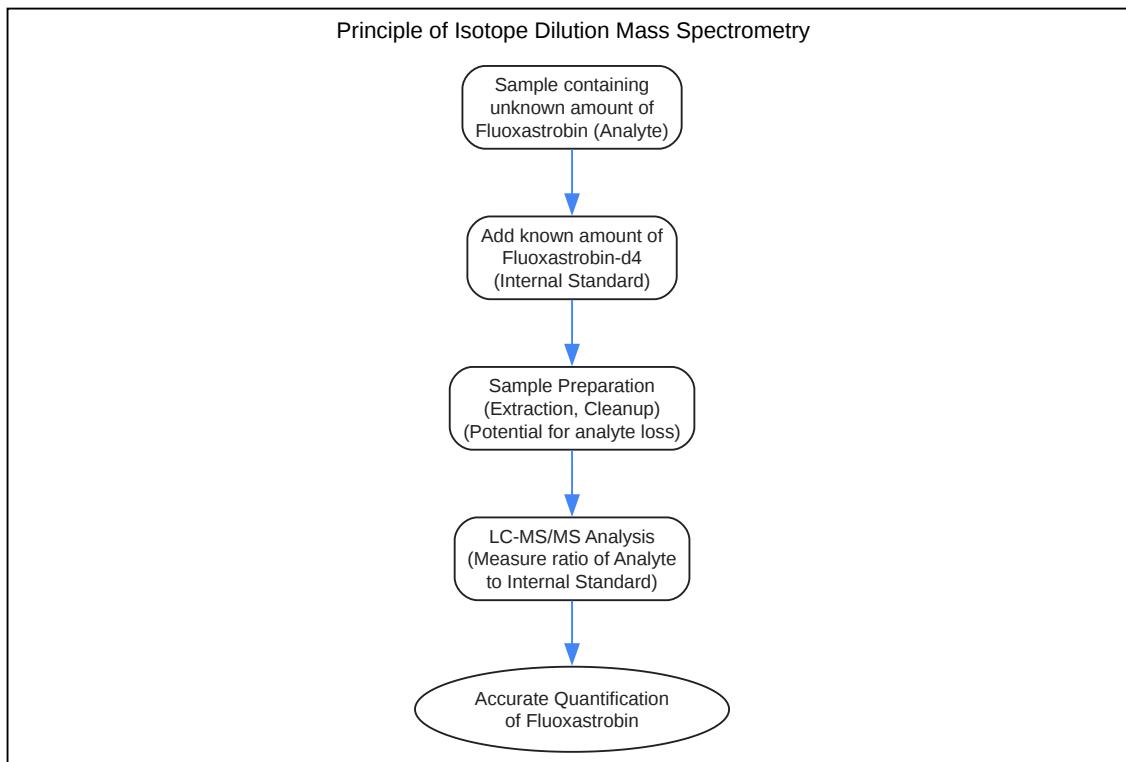
- For dry samples, add a known amount of water to rehydrate.
- Internal Standard Spiking:
  - Add a known amount of **Fluoxastrobin-d4** solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
- Extraction:
  - Add 10 mL of acetonitrile to the tube.
  - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  - Shake vigorously for 1 minute.
  - Centrifuge at  $\geq$ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
  - Vortex for 30 seconds.
  - Centrifuge at high speed for 5 minutes.
- LC-MS/MS Analysis:
  - Transfer the cleaned supernatant to an autosampler vial for analysis.
  - LC Conditions:
    - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
    - Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

- Gradient elution is typically used.
- MS/MS Conditions:
  - Ionization: Electrospray Ionization (ESI) in positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Fluoxastrobin: Precursor ion m/z 459.1 → Product ions (e.g., m/z 188.1, m/z 427.1).
    - **Fluoxastrobin-d4**: Precursor ion m/z 463.1 → Product ion (e.g., m/z 188.1).

## Role in Isotope Dilution Mass Spectrometry

The use of **Fluoxastrobin-d4** as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This method provides highly accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.

### Principle of Isotope Dilution



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Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry using **Fluoxastrobin-d4**.

Because **Fluoxastrobin-d4** is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and ionization. Therefore, any loss of the analyte during the analytical process will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated internal standard, an accurate concentration of the analyte in the original sample can be calculated, irrespective of sample loss or matrix effects.

This technical guide provides a foundational understanding of the chemical structure, isotopic labeling, and analytical applications of **Fluoxastrobin-d4**. The detailed protocols and data presented herein are intended to assist researchers in the development and validation of robust analytical methods for the accurate quantification of Fluoxastrobin.

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Ontario, CA 91761, United States  
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